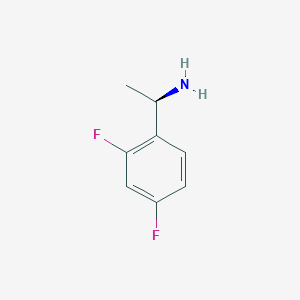

(R)-1-(2,4-Difluorophenyl)ethanamine

Beschreibung

Chirality in Pharmaceutical and Fine Chemical Synthesis: A Scientific Imperative

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science and is of paramount importance in the pharmaceutical and fine chemical industries. The physiological activity of drugs containing a stereocenter is often associated with only one of the enantiomers. mdpi.com This makes the asymmetric synthesis of chiral compounds, which aims to produce a single enantiomer, a critical endeavor. researchgate.netmdpi.com Methodologies for achieving high enantiomeric purity, such as chiral induction, organocatalysis, and enzymatic catalysis, are continuously being developed to meet the stringent requirements of the drug industry. citedrive.commdpi.comdoaj.org

Overview of Substituted Ethanamines in Organic Synthesis and Medicinal Chemistry

Substituted ethanamines, also known as ethylamines, are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by an ethyl group or a substituted ethyl group. wikipedia.orgnumberanalytics.com These compounds are characterized by a nitrogen atom bonded to an ethyl backbone and are widely used in organic synthesis and the chemical industry. wikipedia.org Ethanamines are nucleophilic bases and can participate in a variety of chemical reactions, including nucleophilic substitution and addition. numberanalytics.com

In medicinal chemistry, the 2-arylethylamine motif is a prevalent structural skeleton found in many bioactive molecules. researchgate.netresearchgate.net This structural unit is a key component in a vast number of compounds targeting the central nervous system. researchgate.net The synthesis of complex amine-containing molecules is a significant aspect of drug discovery and development, with applications in creating treatments for a wide array of diseases. numberanalytics.commdpi.com Various synthetic methods, such as reductive amination and nucleophilic substitution, are employed to create these valuable compounds. numberanalytics.com

Rationale for Focused Investigation on (R)-1-(2,4-Difluorophenyl)ethanamine

This compound is a specific chiral substituted arylethylamine that has garnered attention in contemporary chemical research. Its structure, featuring a chiral center and a difluorinated phenyl ring, makes it a valuable building block for the synthesis of more complex molecules. cphi-online.comchemscene.com The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its metabolic stability and binding affinity to biological targets, making fluorinated compounds highly sought after in drug discovery. dcu.ie

The investigation into this compound is driven by its potential as a key intermediate in the synthesis of pharmaceutically active compounds. cphi-online.comchemicalbook.com It is recognized as a potent inhibitor for the treatment of neurodegenerative diseases. chemicalbook.com The demand for enantiomerically pure chiral amines like this compound underscores the ongoing need for efficient and selective synthetic methodologies in organic and medicinal chemistry.

Below are the chemical and physical properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 791098-84-5 | chemscene.comambeed.com |

| Molecular Formula | C₈H₉F₂N | chemscene.comambeed.comsynblock.com |

| Molecular Weight | 157.16 g/mol | chemscene.comambeed.comsynblock.com |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | chemscene.com |

| LogP | 1.9845 | chemscene.com |

| Number of Hydrogen Bond Acceptors | 1 | chemscene.com |

| Number of Hydrogen Bond Donors | 1 | chemscene.com |

| Number of Rotatable Bonds | 1 | chemscene.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-(2,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPKWFKAYDHOQW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791098-84-5 | |

| Record name | (1R)-1-(2,4-difluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 1 2,4 Difluorophenyl Ethanamine

Asymmetric Synthesis Strategies

The synthesis of single-enantiomer compounds like (R)-1-(2,4-Difluorophenyl)ethanamine is a significant challenge in medicinal and process chemistry. The primary routes to this chiral amine involve the asymmetric transformation of a prochiral precursor, most commonly 2',4'-difluoroacetophenone. These strategies are broadly categorized into the asymmetric reduction of the ketone and asymmetric reductive amination.

A prevalent strategy for synthesizing this compound involves the asymmetric reduction of the prochiral ketone, 2',4'-difluoroacetophenone, to the corresponding chiral alcohol, (R)-1-(2,4-difluorophenyl)ethanol. This alcohol can then be converted to the desired amine via subsequent stereoinvertive steps. The key to this approach lies in the high enantioselectivity of the initial reduction.

Transition metal catalysis, particularly using ruthenium complexes with chiral ligands, is a powerful tool for asymmetric hydrogenation. The Noyori-type catalysts, which consist of a ruthenium center coordinated with a chiral diphosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and a chiral diamine, are highly effective for the enantioselective reduction of aryl ketones. nih.gov

The mechanism involves a metal-ligand bifunctional interaction where the ruthenium hydride and the amine proton of the ligand are transferred to the ketone's carbonyl group in a concerted, six-membered pericyclic transition state. nih.gov The chirality of the BINAP and diamine ligands creates a chiral environment that forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol. The efficiency of these catalysts can be fine-tuned by modifying the ligands and reaction conditions. nih.govliv.ac.uk For the reduction of acetophenone (B1666503) derivatives, these catalysts typically exhibit high activity and enantioselectivity. harvard.edu

Table 1: Representative Data for Ru-BINAP Catalyzed Ketone Reduction Data based on analogous ketone reductions.

| Substrate | Catalyst System | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | trans-[RuCl2{(S)-binap}{(S,S)-dpen}] / KO-t-C4H9 | Propan-2-ol | >99% (R) | nih.gov |

| β-Keto Esters | Ru-BINAP | Methanol (B129727) | up to 100% | harvard.edu |

Biocatalysis offers a green and highly selective alternative to metal-based catalysts. Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) are enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with exceptional enantiopurity. nih.govresearchgate.net These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its reduced form (NADH), as the hydride source. researchgate.net

The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the facial selectivity of hydride attack based on the substrate structure and the enzyme's active site topology. However, many enzymes that produce "anti-Prelog" products are known, providing access to both enantiomers of the target alcohol. nih.govnih.gov For instance, a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) and its mutants have been used for the asymmetric reduction of various 2-haloacetophenones. nih.gov While some mutants produce the (S)-alcohol from 2-chloro-4'-fluoroacetophenone, others can yield the (R)-alcohol for different haloacetophenones, demonstrating the tunability of these biocatalysts. nih.gov Ketoreductases from sources like Klebsiella pneumoniae are also efficient for these transformations. rsc.org

Table 2: Biocatalytic Reduction of Haloacetophenones

| Substrate | Enzyme | Product Configuration | Conversion / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-chloro-4′-fluoroacetophenone | ΔP84/A85G TeSADH mutant | (S) | High conversion, >99% ee | nih.gov |

| 2-chloro-4′-fluoroacetophenone | P84S/A85G TeSADH mutant | (S) | High conversion, >99% ee | nih.gov |

| Various prochiral ketones | Acetobacter pasteurianus GIM1.158 | (R) | High yield, >99.9% ee | nih.gov |

| Prochiral Ketone 1a | Sporidiobolus salmonicolor KRED variant | (R,R-trans) | ≥ 98% conversion, 99.7% de | researchgate.net |

Besides transition metal catalysts and enzymes, other chiral reducing agents are employed for the asymmetric reduction of ketones. The Corey-Bakshi-Shibata (CBS) reduction utilizes a borane (B79455) reagent in the presence of a catalytic amount of a chiral oxazaborolidine catalyst derived from proline. researchgate.net This method is known for its high enantioselectivity in the reduction of a wide range of ketones. The chiral catalyst coordinates with the borane and the ketone, organizing the transition state to favor hydride delivery to one specific face of the carbonyl group. uvic.ca This approach has been investigated for the reduction of various prochiral aryl methyl ketones. researchgate.net

Another class of reagents involves chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For example, pseudoephenamine can be used as a chiral auxiliary in various asymmetric syntheses. nih.gov

Asymmetric reductive amination (ARA) is a highly atom-economical method that directly converts a ketone into a chiral amine in a single step. This process involves the condensation of the ketone (2',4'-difluoroacetophenone) with an amine source (like ammonia) to form a prochiral imine or enamine intermediate, which is then asymmetrically reduced.

Biocatalytic ARA using enzymes like imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) has become a prominent strategy. researchgate.netuniovi.es These enzymes catalyze both the formation of the imine and its subsequent stereoselective reduction, often with very high enantiomeric excess. researchgate.netuniovi.es Reductive aminases from fungal species have been successfully applied to the reductive amination of α-fluoroacetophenones, yielding β-fluoro primary or secondary amines with high conversion (>90%) and enantiomeric excess (85-99%). uniovi.es The reaction's chemoselectivity (amine vs. alcohol formation) can be influenced by the structure of the ketone and the amine donor. uniovi.es

Table 3: Asymmetric Reductive Amination of Fluorinated Acetophenones Data based on analogous ketone aminations.

| Substrate | Enzyme Type | Amine Donor | Product | Conversion / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α-Fluoroacetophenones | Reductive Aminase (RedAm) | Ammonia (B1221849) | Primary β-fluoroamine | >90% / 85-99% ee | uniovi.es |

| α-Fluoroacetophenones | Reductive Aminase (RedAm) | Methylamine | Secondary β-fluoroamine | >90% / 85-99% ee | uniovi.es |

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. baranlab.org These starting materials already contain one or more stereocenters, which are then incorporated into the final target molecule through a series of chemical transformations.

A potential chiral pool approach for this compound could start from a suitable chiral precursor like an enantiopure amino acid. However, a more direct application involves the use of chiral aziridines. Chiral aziridines can undergo nucleophilic ring-opening reactions. researchgate.net For instance, a chiral aziridine (B145994) could be synthesized from a natural chiral source, and subsequent ring-opening with a fluoride (B91410) source could introduce the fluorine atom, while the stereocenter is retained from the chiral starting material. While not a direct synthesis of the title compound, the principles of using a pre-existing chiral molecule to build a more complex one are central to this strategy. researchgate.net

Enantioselective Alkylation Approaches of Imines

The catalytic enantioselective addition of nucleophiles to imines is a powerful and direct route for synthesizing chiral amines. mdma.ch This strategy typically involves the reaction of an imine, derived from the corresponding ketone (2,4-difluoroacetophenone), with an organometallic reagent in the presence of a chiral catalyst.

A general approach would involve the formation of an N-substituted imine from 2,4-difluoroacetophenone. The subsequent addition of a methyl nucleophile (e.g., from a Grignard reagent or organozinc reagent) is controlled by a chiral ligand complexed to a metal center. The chiral environment created by the ligand dictates the facial selectivity of the nucleophilic attack on the imine carbon, leading to the preferential formation of one enantiomer. While many approaches using chiral imines or nucleophiles have been developed, catalytic enantioselective reactions are often more efficient as they require only a small amount of a chiral source. mdma.ch The development of chiral reagents like tert-butanesulfinamide has been instrumental in the asymmetric synthesis of a wide variety of amines. yale.edu Methodologies based on the transformation of fluorinated imines are also a key strategy in the synthesis of fluorinated amino acids and related compounds. rsc.org

Diastereoselective Synthetic Routes (e.g., Diastereoselective Addition to Chiral Imines)

Diastereoselective synthesis relies on the use of a chiral auxiliary to control the stereochemical outcome of a reaction. In the context of synthesizing this compound, a common strategy is the diastereoselective addition of a nucleophile to an imine that incorporates a covalently bonded chiral auxiliary.

For instance, 2,4-difluoroacetophenone can be condensed with a readily available chiral amine, such as (R)-1-phenylethylamine, to form a chiral imine. The existing stereocenter on the phenylethylamine group directs the incoming nucleophile (e.g., a methyl group from MeLi or MeMgBr) to one face of the imine C=N double bond. This facial bias results in the formation of a diastereomeric product with high selectivity. The final step involves the cleavage and removal of the chiral auxiliary to release the desired enantiomerically enriched this compound. The success of this "chirality transfer" is a well-established principle in asymmetric synthesis. researchgate.net Such methods, including the asymmetric Michael addition reaction using chiral imines, have proven effective for creating new stereogenic centers with a high degree of control. researchgate.net

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a widely practiced method for separating a racemic mixture into its constituent enantiomers. This is particularly common when the direct asymmetric synthesis is not feasible or cost-effective.

Diastereomeric Salt Formation with Chiral Acids (e.g., Mandelic Acid)

The most common method for resolving a racemic amine is through its reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.org These salts, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent, which allows for their separation by fractional crystallization. researchgate.net

For the resolution of racemic 1-(2,4-Difluorophenyl)ethanamine (B26563), a chiral acid such as (S)-(+)-Mandelic acid can be employed as the resolving agent. The reaction is as follows:

(R,S)-1-(2,4-Difluorophenyl)ethanamine + (S)-Mandelic Acid → [(R)-Amine·(S)-Acid Salt] + [(S)-Amine·(S)-Acid Salt]

One of the diastereomeric salts will be less soluble in a selected solvent and will preferentially crystallize out of the solution. The solid salt is then isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base regenerates the free amine, now in an enantiomerically enriched form. Chiral acids like tartaric acid, malic acid, and camphorsulfonic acid are also commonly used for resolving racemic bases. libretexts.org

The efficiency of a diastereomeric salt resolution is highly dependent on the choice of solvent and the crystallization conditions. researchgate.net The goal is to maximize the solubility difference between the two diastereomeric salts. A thorough screening of various solvents and solvent mixtures is often necessary to identify the optimal system. unchainedlabs.comgoogle.com Factors such as solvent polarity, temperature, and concentration play crucial roles.

For example, polar solvents can sometimes hinder separation by eliminating anionic dimers that might form in less polar environments, thereby affecting the crystal packing. nih.gov In many cases, a mixture of solvents, such as an alcohol in combination with water or a less polar co-solvent, provides the best results. Cooling the solution is a common technique to induce crystallization and improve the yield of the less soluble salt. nih.gov

Table 1: Representative Data for Solvent Screening in Diastereomeric Salt Resolution

This interactive table illustrates hypothetical outcomes from a solvent screening experiment for the resolution of racemic 1-(2,4-Difluorophenyl)ethanamine with (S)-Mandelic Acid. The data showcases how solvent choice impacts the yield and purity (diastereomeric excess, d.e.) of the precipitated (R)-Amine·(S)-Acid salt.

| Solvent System | Temperature (°C) | Yield of Salt (%) | Diastereomeric Excess (d.e.) (%) |

| Methanol | 5 | 35 | 85 |

| Ethanol | 5 | 42 | 92 |

| Isopropanol (B130326) | 5 | 45 | 96 |

| Ethyl Acetate (B1210297) | 20 | 25 | 78 |

| Ethanol/Water (9:1) | 5 | 48 | 98 |

| Acetonitrile | 20 | 30 | 88 |

Note: Data is illustrative and based on established principles of chiral resolution.

Chiral recognition in diastereomeric salt crystallization is a phenomenon governed by thermodynamics and kinetics at the molecular level. The separation is possible because the two diastereomeric salts form different three-dimensional crystal lattices with different lattice energies. researchgate.net The less soluble salt is the one that forms a more stable, lower-energy crystal structure.

This stability arises from a combination of specific non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net Studies have shown that the formation of stable, repeating supramolecular structures, such as hydrogen-bonded columns or layers, is often a feature of the less-soluble diastereomeric salt. nih.govrsc.org The "three-point interaction model" is a classic concept used to explain this recognition, where a minimum of three points of interaction between the chiral resolving agent and one enantiomer of the racemate leads to a more stable diastereomeric complex compared to the other. mdpi.com In the case of mandelic acid resolving an amine, these interactions would involve the carboxylate and hydroxyl groups of the acid and the ammonium (B1175870) group of the protonated amine. The precise geometric fit between the (R)-amine and the chiral acid versus the (S)-amine and the same acid determines which diastereomeric salt will form the more ordered and stable crystal, thus precipitating from the solution. nih.gov

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers. nih.gov This technique utilizes enzymes, most commonly lipases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. researchgate.net

For the resolution of racemic 1-(2,4-Difluorophenyl)ethanamine, a typical EKR strategy involves the enantioselective acylation of the amine. The racemic amine is exposed to a lipase (B570770) in a suitable organic solvent, along with an acyl donor (e.g., isopropenyl acetate or vinyl acetate). The enzyme will preferentially catalyze the transfer of the acyl group to one of the enantiomers (for example, the S-enantiomer), converting it into an amide.

(R,S)-Amine + Acyl Donor --(Lipase)--> (R)-Amine + (S)-Amide

The unreacted (R)-amine and the newly formed (S)-amide have very different chemical properties, allowing for their easy separation by standard methods like chromatography or extraction. The choice of enzyme is critical, and screening various lipases, such as those from Candida antarctica (e.g., Novozym 435) or Candida rugosa, is standard practice to find the one with the highest enantioselectivity (E-value). researchgate.netmdpi.com

Table 2: Representative Data for Enzyme Screening in Kinetic Resolution

This interactive table presents plausible results from screening different lipases for the kinetic resolution of racemic 1-(2,4-Difluorophenyl)ethanamine. Key parameters include conversion (c), enantiomeric excess of the remaining substrate (eeₛ), and the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

| Enzyme | Acyl Donor | Conversion (c) (%) | eeₛ of (R)-Amine (%) | Enantiomeric Ratio (E) |

| Candida rugosa Lipase (CRL) | Isopropenyl Acetate | 48 | 94 | 85 |

| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | 45 | 82 | 40 |

| Candida antarctica Lipase B (CALB) | Isopropenyl Acetate | 50 | >99 | >200 |

| Porcine Pancreatic Lipase (PPL) | Ethyl Acetate | 30 | 43 | 5 |

| Aspergillus niger Lipase (ANL) | Vinyl Acetate | 42 | 70 | 25 |

Note: Data is illustrative and based on typical results reported for enzymatic kinetic resolutions of chiral amines.

Chromatographic Enantioseparation (e.g., Chiral HPLC, SFC)

The separation of enantiomers from a racemic mixture of 1-(2,4-difluorophenyl)ethanamine is a critical step in obtaining the enantiopure (R)-isomer. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most prevalent and effective techniques for this purpose. shimadzu.com

The development of a successful chiral separation method is often a complex process, as the interactions leading to enantioselectivity can be unpredictable. afmps.be Consequently, a screening approach is typically employed, where various combinations of CSPs and mobile phases are tested to find the optimal conditions. shimadzu.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) tris(3,5-dimethylphenyl)carbamate, are widely used and have demonstrated success in separating a broad range of chiral compounds, including β-lactams which share structural similarities with the target amine. mdpi.com Pirkle-type CSPs, such as those based on (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid, also represent a significant class of stationary phases for these separations. fagg.be

For Chiral HPLC, mobile phases often consist of a non-polar solvent like n-hexane modified with an alcohol such as 2-propanol (isopropanol) or ethanol. mdpi.comrsc.org In SFC, the primary mobile phase is typically supercritical carbon dioxide (CO₂), which offers benefits like reduced solvent waste and faster analysis times due to lower viscosity and higher diffusivity. afmps.be Organic modifiers (co-solvents) like methanol, ethanol, or isopropanol are added to the CO₂ to modulate the mobile phase strength and improve separation. fagg.be The use of additives can be crucial; basic additives can shield residual silanol (B1196071) groups on the silica (B1680970) support, minimizing non-specific interactions, while acidic additives can enhance interactions with the chiral selector. fagg.be

The following table summarizes representative conditions for the chiral separation of amines, illustrating the common parameters involved in method development.

| Chromatography Mode | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate | Detection | Reference Finding |

| HPLC | Chiralcel OD-H (Amylose-based) | n-Hexane / Isopropanol (98:2) | 1.0 mL/min | UV, 243.8 nm | Effective for resolving (R) and (S) enantiomers of similar benzylamines. rsc.org |

| HPLC | CHIRAL ART Cellulose-SB | n-Hexane / 2-Propanol (90:10) | Not Specified | Not Specified | Demonstrated broad applicability for separating various chiral compounds. mdpi.com |

| SFC | Whelk® O1 (Pirkle-type) | CO₂ / Organic Modifier (e.g., Methanol) | Not Specified | Not Specified | Used for a wide array of chiral pharmaceuticals; additives often required. fagg.be |

| SFC | Amylose-SA | CO₂ / Methanol (80:20) | Not Specified | Not Specified | Achieved good enantioseparation for related trans-β-lactam ureas. mdpi.com |

Modern screening platforms can automate the evaluation of multiple column and solvent combinations for both HPLC and SFC, significantly accelerating the development of optimized analytical and preparative separation methods. shimadzu.com

Industrial-Scale Synthesis Considerations and Process Development

The production of this compound on an industrial scale requires synthetic routes that are not only high-yielding and stereoselective but also safe, cost-effective, and environmentally sustainable. Process development focuses on minimizing hazardous reagents, reducing the number of synthetic steps, and ensuring the scalability of the chosen methodology.

Catalytic Hydrogenation Processes (e.g., Pd/C under H₂)

Catalytic hydrogenation is a cornerstone of industrial amine synthesis due to its high atom economy, particularly when using molecular hydrogen (H₂) as the reductant. up.ac.za A common route to 1-(2,4-difluorophenyl)ethanamine involves the reductive amination of 2',4'-difluoroacetophenone. This can be performed as a direct, one-pot reaction or via a two-step process involving the initial formation and isolation of an imine or oxime intermediate, which is then hydrogenated.

Palladium on carbon (Pd/C) is a widely used and robust catalyst for this transformation. The hydrogenation of the C=N double bond of the imine intermediate is typically carried out under a pressurized atmosphere of hydrogen gas. up.ac.za Research has shown that the structure of the palladium catalyst itself can influence product selectivity. For instance, atomically dispersed single Pd atoms have been found to preferentially generate secondary amines, whereas fully exposed Pd clusters favor the formation of primary amines, the desired product in this case. nih.gov

An alternative to using high-pressure H₂ gas is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium formate (B1220265) or formic acid. While this approach can bypass the need for specialized high-pressure equipment, it is generally less atom-economical than direct hydrogenation with H₂. up.ac.za

The table below outlines key aspects of catalytic systems used in related nitrile and imine hydrogenations.

| Catalyst System | Hydrogen Source | Key Intermediate | Process Feature | Reference Finding |

| Pd/C | H₂ Gas | Imine | Standard heterogeneous catalysis; catalyst is easily removed by filtration. up.ac.za | |

| Pd(OAc)₂ (forms Pd(0) in situ) | H₂ Gas | Imine | Allows for telescoping of C-C coupling and reduction steps in a single pot. up.ac.za | |

| Pd clusters on support (Pdₙ/ND@G) | Ammonia Borane (H-donor) | Nitrile / Imine | Catalyst structure influences selectivity, favoring primary amine formation. nih.gov | |

| Various | Ammonium Formate | Imine | Transfer hydrogenation avoids the use of flammable H₂ gas but is less atom-economical. up.ac.za |

Scalability and Efficiency of Stereoselective Routes

Scaling up stereoselective syntheses from the laboratory to industrial production presents significant challenges. The asymmetric hydrogenation of imines is a powerful method for producing chiral amines, but it is often more challenging than the hydrogenation of ketones or olefins. scholaris.ca One major issue is the potential for the amine product to coordinate to the metal catalyst, leading to catalyst inhibition or poisoning, which reduces efficiency and throughput. scholaris.ca

Furthermore, the use of flammable H₂ gas on a large scale in traditional batch reactors poses considerable safety risks. up.ac.za To mitigate these problems, continuous flow chemistry has emerged as a superior alternative for catalytic hydrogenations. up.ac.za By passing the reaction mixture through a packed-bed reactor containing the catalyst (e.g., an H-Cube® system), the reaction can be performed at elevated temperatures and pressures with precise control over residence time. This technology significantly improves safety by minimizing the volume of H₂ gas present at any given moment and can enhance productivity. up.ac.za Studies have demonstrated that good single-pass conversion of an imine to the corresponding amine can be achieved in a flow system, although catalyst deactivation and leaching remain important parameters to optimize during process development. up.ac.za

The efficiency of any industrial route is paramount. Asymmetric synthesis, such as the direct asymmetric hydrogenation of an imine using chiral catalysts (e.g., Iridium or Ruthenium complexes), can provide direct access to the desired (R)-enantiomer, avoiding a separate chiral resolution step. scholaris.ca However, identifying the optimal catalyst, additives, and reaction conditions for high enantioselectivity (ee) and yield on a large scale often requires extensive high-throughput screening. scholaris.ca The development of a scalable, efficient, and safe stereoselective route is a multi-parameter optimization problem that balances chemical efficiency with engineering and safety constraints.

Mechanistic Investigations and Reaction Chemistry of R 1 2,4 Difluorophenyl Ethanamine

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in (R)-1-(2,4-Difluorophenyl)ethanamine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity drives its participation in a variety of fundamental organic reactions, including N-alkylation, acylation, and additions to carbonyl compounds.

N-Alkylation Reactions for Secondary and Tertiary Amine Formation

The reaction of this compound with alkylating agents, such as alkyl halides, can produce secondary and tertiary amines. However, the direct alkylation of primary amines can be challenging to control. The initial reaction involves a nucleophilic substitution (SN2) attack by the primary amine on the alkyl halide. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This "runaway" reactivity makes achieving selective mono-alkylation difficult. masterorganicchemistry.com

Despite these challenges, the formation of tertiary amines from the alkylation of secondary amines is generally more controlled due to steric hindrance, which slows the rate of quaternization. masterorganicchemistry.com More advanced and selective methods, such as palladium-catalyzed N-arylation (a specific type of alkylation), can be employed to synthesize alkyldiarylamines from primary amines in a stepwise manner. cmu.edu

Table 1: N-Alkylation Reactions of this compound

| Reactant 1 | Alkylating Agent | Expected Major Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Mixture including N-methyl, N,N-dimethyl derivatives and quaternary salt | SN2 Alkylation |

| This compound | Benzyl Bromide (C₆H₅CH₂Br) | Mixture including N-benzyl and N,N-dibenzyl derivatives | SN2 Alkylation |

| (R)-N-methyl-1-(2,4-difluorophenyl)ethanamine | Methyl Iodide (CH₃I) | (R)-N,N-Dimethyl-1-(2,4-difluorophenyl)ethanamine | SN2 Alkylation |

| This compound | Aryl Bromide (e.g., Bromobenzene) | (R)-N-(2,4-Difluorophenyl)ethylaniline | Palladium-catalyzed N-Arylation |

Acylation Reactions to Form Amides and Related Derivatives

Acylation of this compound provides a reliable route to the corresponding amides. This reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640). The mechanism is a nucleophilic addition-elimination process. chemguide.co.uk The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. chemguide.co.uk This intermediate then collapses, eliminating a leaving group (e.g., a chloride ion) to yield the stable amide product. chemguide.co.uklibretexts.org

The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org A variety of methods exist, including the use of activating agents like triphenylphosphine (B44618) and N-chlorophthalimide to facilitate the amidation of carboxylic acids under mild conditions. researchgate.net

Table 2: Acylation Reactions of this compound

| Reactant 1 | Acylating Agent | Expected Amide Product |

|---|---|---|

| This compound | Acetyl Chloride | N-((R)-1-(2,4-Difluorophenyl)ethyl)acetamide |

| This compound | Benzoyl Chloride | N-((R)-1-(2,4-Difluorophenyl)ethyl)benzamide |

| This compound | Acetic Anhydride | N-((R)-1-(2,4-Difluorophenyl)ethyl)acetamide |

| This compound | 4-Trifluoromethylbenzoic Acid (with activating agent) | N-((R)-1-(2,4-Difluorophenyl)ethyl)-4-(trifluoromethyl)benzamide |

Reactions as a Nucleophile in Carbonyl Additions and Reductive Aminations

Reductive amination is a highly effective method for the N-alkylation of amines, offering greater control than direct alkylation with alkyl halides. masterorganicchemistry.com This two-step process begins with the nucleophilic addition of this compound to the carbonyl carbon of an aldehyde or ketone. wikipedia.orgchemistrysteps.com This addition forms a hemiaminal intermediate, which subsequently loses a molecule of water to generate an imine (or iminium ion). wikipedia.org

In the second step, the intermediate imine is reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are selective for the iminium ion over the starting carbonyl compound, allowing the entire reaction to be performed in one pot. masterorganicchemistry.com This method is versatile for installing a wide range of alkyl groups onto the amine. masterorganicchemistry.com

Table 3: Reductive Amination with this compound

| Reactant 1 | Carbonyl Compound | Reducing Agent | Expected Product |

|---|---|---|---|

| This compound | Formaldehyde | NaBH₃CN | (R)-N-Methyl-1-(2,4-difluorophenyl)ethanamine |

| This compound | Acetone | NaBH(OAc)₃ | (R)-N-Isopropyl-1-(2,4-difluorophenyl)ethanamine |

| This compound | Cyclohexanone | NaBH₃CN | (R)-N-Cyclohexyl-1-(2,4-difluorophenyl)ethanamine |

| This compound | Benzaldehyde | NaBH(OAc)₃ | (R)-N-Benzyl-1-(2,4-difluorophenyl)ethanamine |

Reactivity of the Difluorophenyl Moiety and Aromatic Ring Transformations

The 2,4-difluorophenyl group possesses unique electronic properties that influence its reactivity, particularly in electrophilic aromatic substitution and reduction reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. In this compound, three substituents influence the outcome: two fluorine atoms and the (R)-1-aminoethyl group.

Fluorine Atoms : Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack at these positions. masterorganicchemistry.com

Alkylamine Group : The (R)-1-aminoethyl substituent is an alkyl group, which is weakly activating and an ortho, para-director.

The combined directing effects determine the most likely positions for substitution. The fluorine at C2 directs to C3 and C5. The fluorine at C4 directs to C3 and C5. The aminoethyl group at C1 directs to C2 and C6. The positions are numbered relative to the aminoethyl group. The C5 position is strongly favored as it is activated (para) by the C2-fluorine and (ortho) by the C4-fluorine. The C3 position is also activated by both fluorine atoms. The C6 position is sterically hindered by the adjacent aminoethyl group. Therefore, electrophilic attack is most probable at the C5 position, followed by the C3 position.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position on Ring | Directing Effect of C1-Alkylamine | Directing Effect of C2-Fluorine | Directing Effect of C4-Fluorine | Overall Predicted Reactivity |

|---|---|---|---|---|

| C3 | - | Ortho (Activating) | Ortho (Activating) | Favorable |

| C5 | - | Para (Activating) | Ortho (Activating) | Most Favorable |

| C6 | Ortho (Activating) | - | - | Less Favorable (Steric Hindrance) |

Reduction of the Aromatic Ring

Reduction of the stable aromatic ring requires more forceful conditions than the reduction of simple alkenes.

Catalytic Hydrogenation : The complete reduction of the difluorophenyl ring to a difluorocyclohexyl ring can be achieved through catalytic hydrogenation. This reaction typically demands harsh conditions, such as high pressures of hydrogen gas (e.g., >100 atm) and elevated temperatures, in the presence of potent catalysts like rhodium, ruthenium, or platinum. youtube.com

Birch Reduction : This reaction provides a method for the partial reduction of an aromatic ring to a non-conjugated 1,4-cyclohexadiene. youtube.com The reaction uses a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. youtube.com The regiochemical outcome is dictated by the electronic nature of the ring substituents. Electron-withdrawing groups (like fluorine) stabilize the anionic intermediate and tend to direct reduction to the carbon atom bearing the substituent. youtube.com Conversely, electron-donating groups direct reduction to other positions. youtube.com For the 2,4-difluorophenyl moiety, the reduction would likely occur at the carbons bearing the fluorine atoms, leading to a specific 1,4-diene isomer.

Table 5: Aromatic Ring Reduction Methods

| Method | Reagents | Product Type | Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Rh/C, RuO₂) | Fully Saturated Ring (Difluorocyclohexane derivative) | High pressure, elevated temperature |

| Birch Reduction | Na or Li, liquid NH₃, ROH (e.g., EtOH) | Partially Reduced Ring (1,4-Cyclohexadiene derivative) | Low temperature (-78 °C to -33 °C) |

Stereochemical Stability and Racemization Pathways

The stereochemical stability of this compound, a chiral primary amine, is a critical factor in its application, particularly in asymmetric synthesis where enantiopurity is paramount. The stability of the stereocenter at the benzylic carbon is influenced by both electronic and steric factors, as well as the conditions to which it is exposed.

The presence of two electron-withdrawing fluorine atoms on the phenyl ring can influence the acidity of the benzylic proton. Abstraction of this proton would lead to the formation of a planar carbanion, which upon reprotonation could result in racemization. However, the direct deprotonation of such a C-H bond typically requires a strong base.

A more common pathway for the racemization of chiral primary amines like this compound involves the formation of an achiral imine intermediate. rsc.org This can occur through oxidation or in the presence of a suitable catalyst. For instance, transition metal catalysts, such as those based on palladium or iridium, can facilitate a dehydrogenation-hydrogenation equilibrium between the amine and the corresponding imine, leading to racemization. researchgate.netwhiterose.ac.uk The general mechanism can be depicted as the reversible formation of 1-(2,4-difluorophenyl)ethanimine, an achiral species, which can then be non-stereoselectively reduced back to the racemic amine.

Additionally, radical-mediated processes have been shown to cause racemization in benzylic amines. researchgate.net This pathway involves the abstraction of the hydrogen atom from the stereogenic carbon by a radical species, forming a planar benzylic radical. Subsequent hydrogen atom transfer back to this radical intermediate can occur from either face, leading to a loss of stereochemical integrity. researchgate.net

The stereochemical integrity of chiral drugs is crucial, as racemization can occur under physiological conditions or during storage, potentially altering the therapeutic effect. rsc.org For benzylic amines, racemization can be influenced by pH, with studies showing that some compounds with a benzylic proton at the chiral center can racemize at physiological pH. nih.gov

Below is a data table summarizing factors that can influence the stereochemical stability of this compound.

| Factor | Influence on Stereochemical Stability | Potential Racemization Pathway |

| High Temperature | Can provide the activation energy needed to overcome the barrier to racemization. | Imine formation, Radical formation |

| Strong Bases | Can facilitate the abstraction of the benzylic proton, leading to a planar carbanion intermediate. | Carbanion formation |

| Transition Metal Catalysts (e.g., Pd, Ir) | Can catalyze the reversible dehydrogenation to an achiral imine intermediate. researchgate.netwhiterose.ac.uk | Imine formation |

| Oxidizing Agents | Can promote the formation of an achiral imine. | Imine formation |

| Radical Initiators | Can initiate a radical chain reaction involving the stereocenter. researchgate.net | Radical formation and recombination |

| Acidic Conditions | Generally, protonation of the amine group stabilizes the compound and disfavors racemization via carbanion or imine (under non-reactive conditions) formation. | - |

Mechanistic Insight into Amine Reactivity and Steric Effects

The reactivity of the primary amine group in this compound is a key determinant of its chemical behavior. This reactivity is modulated by a combination of electronic and steric effects originating from the difluorophenyl ring and the adjacent methyl group.

Electronic Effects:

The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This has a significant impact on the electron density of the entire molecule, including the nitrogen atom of the amine group. The inductive effect of the fluorine atoms reduces the electron-donating ability of the phenyl ring, which in turn decreases the basicity and nucleophilicity of the amine compared to its non-fluorinated analog, 1-phenylethylamine. wikipedia.org This reduced basicity means that a stronger acid is required to protonate the amine fully. In reactions where the amine acts as a nucleophile, its reduced electron density can lead to slower reaction rates compared to more electron-rich amines.

Steric Effects:

The presence of the methyl group adjacent to the amine group on the stereogenic carbon introduces steric hindrance. This steric bulk can influence the accessibility of the nitrogen's lone pair of electrons to incoming electrophiles. In reactions such as acylation or alkylation, the steric hindrance from the methyl group can affect the rate and, in some cases, the feasibility of the reaction.

Furthermore, the interplay between the steric bulk of the amine and the electrophile is crucial in determining reaction outcomes. For instance, in the formation of coordination complexes or in catalyzed reactions, the steric profile of this compound can dictate the geometry of the transition state and the final product. The steric hindrance can also provide a degree of stability to the molecule by shielding the benzylic proton from abstraction, thereby hindering certain racemization pathways. nih.gov

The combination of these electronic and steric factors makes this compound a chiral building block with nuanced reactivity, which can be exploited in the synthesis of more complex molecules.

The following table outlines the expected influence of electronic and steric effects on the reactivity of this compound in common amine reactions.

| Reaction Type | Electronic Effect of Difluorophenyl Group | Steric Effect of Methyl Group | Expected Reactivity Outcome |

| Protonation (Basicity) | Decreases electron density on nitrogen, reducing basicity. | Minor effect on proton accessibility. | Lower pKa compared to non-fluorinated analogs. |

| Acylation | Reduces nucleophilicity of the amine. | Hinders the approach of the acylating agent. | Slower reaction rates; may require more reactive acylating agents or catalysts. |

| Alkylation | Reduces nucleophilicity. | Significantly hinders the approach of the alkylating agent, especially with bulky electrophiles. | Slower reaction rates; potential for lower yields compared to less hindered amines. |

| Imine Formation | Influences the electronic nature of the C=N bond once formed. | Can influence the E/Z stereochemistry of the resulting imine. uan.mx | Equilibrium position can be affected by the stability of the conjugated system. |

| Coordination to Metals | The electron-withdrawing nature can affect the strength of the metal-nitrogen bond. | The steric bulk can influence the coordination geometry and the stability of the resulting complex. | Can be a useful ligand in asymmetric catalysis, where both electronic and steric tuning are important. |

Advanced Analytical Methodologies for Enantiomeric Purity and Structural Elucidation

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic separation is a cornerstone for quantifying the enantiomeric composition of chiral substances. The fundamental principle involves the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and, thus, separation. mdpi.com The determination of enantiomeric excess (ee) is crucial for quality control in asymmetric synthesis and for evaluating the effectiveness of chiral catalysts. uma.es

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation of enantiomers. mdpi.com The method's success hinges on the selection of an appropriate chiral stationary phase (CSP) that can effectively discriminate between the enantiomers of 1-(2,4-Difluorophenyl)ethanamine (B26563). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are among the most versatile and frequently used for resolving a broad range of chiral compounds, including amines. mdpi.comresearchgate.net

For primary amines like 1-(2,4-Difluorophenyl)ethanamine, the mobile phase composition is critical. It typically consists of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. mdpi.com To achieve good peak shape and prevent excessive retention on the column, a basic additive is often essential. Diethylamine (DEA) is a common choice, as its absence can lead to poor or no elution of basic analytes like amines. mdpi.com The separation mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.

Table 1: Representative Chiral HPLC Conditions for Primary Aromatic Amine Separation

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) | Provides chiral recognition sites for enantiomeric discrimination through various intermolecular interactions. mdpi.com |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | The non-polar primary solvent and polar modifier allow for tuning of retention time and selectivity. |

| Basic Additive | 0.1% Diethylamine (DEA) | Improves peak symmetry and ensures elution by neutralizing acidic sites on the silica (B1680970) support and preventing strong ionic interactions. mdpi.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and separation efficiency. rsc.org |

| Detection | UV at 254 nm or 265 nm | The aromatic ring of the difluorophenyl group provides strong UV absorbance for sensitive detection. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can influence selectivity and resolution; consistency is key for reproducibility. |

Gas Chromatography (GC) is another highly effective method for chiral separations, particularly for volatile and thermally stable compounds. chromatographyonline.com For primary amines, direct analysis can be challenging, so derivatization is a common strategy to improve volatility and chromatographic performance. nih.gov The amine group of 1-(2,4-Difluorophenyl)ethanamine can be reacted with a reagent like trifluoroacetic anhydride (B1165640) to form a more volatile trifluoroacetyl derivative. wiley.com

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. chromatographyonline.comwiley.com These CSPs, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, create chiral cavities into which one enantiomer fits preferentially, leading to differential retention times. wiley.com The separation is influenced by factors such as the type of cyclodextrin (B1172386) derivative, column temperature, and carrier gas flow rate. wiley.com

Table 2: Typical Chiral GC Conditions for Derivatized Phenylalkylamines

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Derivatization | Trifluoroacetic anhydride | Increases volatility and thermal stability of the amine for GC analysis. nih.govwiley.com |

| Chiral Stationary Phase (CSP) | Derivatized β- or γ-cyclodextrin (e.g., G-TA, MTBCD) | Provides enantioselective separation based on inclusion complexation and surface interactions. wiley.comresearchgate.net |

| Carrier Gas | Hydrogen or Helium | High-purity gas used as the mobile phase. |

| Temperature Program | e.g., 100 °C to 180 °C at 2 °C/min | A temperature gradient is often used to optimize resolution and analysis time. |

| Detector | Flame Ionization Detector (FID) | A universal and sensitive detector for organic compounds. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for chiral separations. wiley.com It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. dtic.mil CO2 is favored for its low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to HPLC. chromatographyonline.comshimadzu.com

For the enantiomeric separation of primary amines, SFC is often performed on the same types of polysaccharide or cyclofructan-based CSPs used in HPLC. chromatographyonline.comresearchgate.net A polar organic solvent, known as a modifier (e.g., methanol (B129727) or ethanol), is added to the supercritical CO2 to increase the mobile phase's solvating power and modulate analyte retention. chromatographyonline.com Similar to HPLC, acidic or basic additives can be crucial for achieving good chromatography for ionizable compounds. nih.gov SFC has been shown to provide comparable selectivities and analysis times to normal-phase HPLC, often with improved peak shapes. chromatographyonline.com

Table 3: Illustrative SFC Conditions for Chiral Primary Amine Analysis

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cyclofructan-based (e.g., CF6-P) or Polysaccharide-based | Effective chiral selectors for a wide range of primary amines. chromatographyonline.comresearchgate.net |

| Mobile Phase | Supercritical CO2 / Methanol (e.g., 80:20 v/v) | CO2 is the primary mobile phase; methanol acts as a modifier to control polarity and elution strength. researchgate.net |

| Additive | Trifluoroacetic acid (TFA) and Triethylamine (TEA) | Additives can significantly improve peak shape and enantioselectivity. chromatographyonline.com |

| Flow Rate | 3-4 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase, enabling rapid analysis. researchgate.net |

| Back Pressure | 100-150 bar | Maintains the CO2 in a supercritical state. |

| Detection | UV at 254 nm | Compatible with the use of CO2 and provides good sensitivity for aromatic analytes. |

Spectroscopic Methods for Stereochemical Analysis

While chromatography excels at separation and quantification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are unparalleled for detailed structural elucidation, including the determination of stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. ethernet.edu.etslideshare.net In a standard achiral solvent, the NMR spectra of two enantiomers, such as (R)- and (S)-1-(2,4-Difluorophenyl)ethanamine, are identical. This is because the magnetic environments of corresponding nuclei in each enantiomer are the same. However, NMR can be adapted to differentiate between enantiomers through the use of chiral auxiliary agents. nih.gov

A powerful NMR-based method for determining enantiomeric excess involves the use of Chiral Derivatizing Agents (CDAs). nih.govresearchgate.net A CDA is an enantiomerically pure compound that reacts covalently with both enantiomers of the analyte to form a new pair of diastereomers. nih.gov Diastereomers have different physical and chemical properties, and crucially, their NMR spectra are distinct. researchgate.net

For a primary amine like 1-(2,4-Difluorophenyl)ethanamine, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its chloride. rsc.org The reaction of racemic 1-(2,4-Difluorophenyl)ethanamine with a single enantiomer of Mosher's acid chloride would produce two diastereomeric amides. These diastereomers will exhibit different chemical shifts (Δδ) for protons and other nuclei (like ¹⁹F) near the newly formed stereocenter. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original amine can be accurately determined. acs.org Other CDAs, such as BINOL-based reagents, can also be used effectively. researchgate.netrsc.org The choice of solvent is important, with non-polar deuterated solvents like chloroform-d (B32938) (CDCl₃) often providing the best resolution of diastereomeric signals. rsc.org

Table 4: Common Chiral Derivatizing Agents for NMR Analysis of Amines

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Principle of Operation | Observable in NMR |

|---|---|---|---|

| Mosher's Acid (MTPA) | Amines, Alcohols | Forms diastereomeric amides or esters. The anisotropic effect of the phenyl ring in MTPA causes differential shielding/deshielding of nearby nuclei in the two diastereomers. rsc.org | Separate signals for protons or fluorine atoms near the chiral center; distinct signals for the OMe group of the MTPA moiety. |

| BINOL-based Reagents (e.g., with 2-formylphenylboronic acid) | Primary Amines | Forms diastereomeric iminoboronate ester complexes through a three-component reaction. researchgate.net | Baseline-resolved signals for the imino proton (CH=N) of the resulting diastereomeric complexes. researchgate.net |

| (S)-4-(3-aminopyrrolidin-1-yl)coumarin | Carboxylic Acids | Forms diastereomeric amides. | Distinct signals for protons on the coumarin (B35378) scaffold, such as the sharp singlet for the C-3 proton. semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Solvating Agents (CSAs) and Lanthanide Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs), provides a powerful method for determining the enantiomeric composition of chiral amines like (R)-1-(2,4-Difluorophenyl)ethanamine. nih.govunipi.it These reagents operate by forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential chemical shifts in the NMR spectrum. researchgate.netresearchgate.net

Chiral Solvating Agents (CSAs): CSAs are optically active compounds that interact with the enantiomers of a chiral analyte through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking to form temporary diastereomeric solvates. researchgate.net This association leads to a separation of signals for the R- and S-enantiomers in the NMR spectrum, allowing for the quantification of enantiomeric excess (ee). researchgate.net For primary amines, acidic CSAs like (R)- or (S)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNPPA) have proven effective. nih.gov The choice of solvent is critical, as non-basic solvents are required to prevent competition with the analyte for interaction with the CSA. harvard.edu

Lanthanide Chiral Shift Reagents (CLSRs): CLSRs are complexes of lanthanide ions (typically europium or praseodymium) with chiral ligands. organicchemistrydata.org These reagents function as Lewis acids, coordinating to the basic nitrogen atom of the amine. slideshare.net This interaction induces large chemical shift changes (lanthanide-induced shifts or LIS) in the proton NMR spectrum of the analyte. organicchemistrydata.org The magnitude of the shift is dependent on the distance and angle between the lanthanide ion and the specific proton. slideshare.net By using a chiral ligand on the lanthanide, diastereomeric complexes are formed with the enantiomers of the amine, resulting in separate signals for each enantiomer and enabling the determination of enantiomeric purity. organicchemistrydata.orgacs.org Commonly used CLSRs include Eu(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)europium(III)) and Eu(tfc)₃ (tris(3-(trifluoromethylhydroxymethylene)-d-camphorato)europium(III)). The selection of the appropriate CLSR and the optimization of concentration and temperature are often empirical. harvard.edu

For fluorinated compounds like this compound, ¹⁹F NMR can be a particularly powerful tool. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion can provide excellent resolution of enantiomeric signals when using chiral auxiliaries. acs.orgacs.orgbiophysics.org Derivatization with chiral reagents containing a fluorine atom, or the use of fluorine-containing CSAs, can facilitate the determination of enantiomeric excess with high accuracy and sensitivity. acs.orgfrontiersin.orgrsc.org A high-throughput ¹⁹F NMR-based approach can significantly increase analytical efficiency, allowing for the rapid screening of numerous samples. nih.gov

Table 1: Comparison of Chiral Solvating Agents and Lanthanide Shift Reagents for NMR Analysis

| Feature | Chiral Solvating Agents (CSAs) | Lanthanide Chiral Shift Reagents (CLSRs) |

| Mechanism | Formation of transient diastereomeric solvates via non-covalent interactions. researchgate.net | Formation of diastereomeric complexes through Lewis acid-base interaction. organicchemistrydata.orgslideshare.net |

| Interaction Type | Hydrogen bonding, dipole-dipole, π-π stacking. researchgate.net | Coordination to basic sites (e.g., amine nitrogen). slideshare.net |

| Effect on Spectrum | Induces chemical shift nonequivalence (ΔΔδ) between enantiomers. researchgate.net | Induces large chemical shifts (LIS) and resolves enantiomeric signals. organicchemistrydata.org |

| Common Reagents | (R)- or (S)-BNPPA, Mosher's acid. researchgate.netnih.gov | Eu(hfc)₃, Eu(tfc)₃. organicchemistrydata.org |

| Advantages | Direct addition to NMR sample, no covalent derivatization required. nih.gov | Can produce large, easily quantifiable separation of signals. organicchemistrydata.org |

| Considerations | Choice of solvent is crucial; requires optimization of concentration. harvard.edu | Can cause line broadening; requires careful control of concentration and temperature. organicchemistrydata.org |

Polarimetry and Optical Rotation Measurements

Polarimetry is a fundamental and non-destructive technique used to measure the optical rotation of chiral substances in solution. anton-paar.comibzmesstechnik.de When plane-polarized light passes through a solution containing a chiral compound like this compound, the plane of polarization is rotated. anton-paar.com The direction and magnitude of this rotation are characteristic of the compound. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. wikipedia.orgpressbooks.pub

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated using the Biot law:

[α] = α / (l × c)

where:

α is the observed optical rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in g/mL. pressbooks.publibretexts.org

The measurement is typically performed at a specific temperature and wavelength (commonly the sodium D-line at 589.3 nm). The specific rotation is a physical constant for a given enantiomer. For this compound, the specific rotation value is a key identifier and a measure of its enantiomeric purity. A racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, will exhibit no optical rotation. wikipedia.org Any observed optical rotation in a sample of 1-(2,4-Difluorophenyl)ethanamine indicates an excess of one enantiomer over the other.

The enantiomeric excess (ee) can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer:

ee (%) = ([α]sample / [α]pure enantiomer) × 100

Advanced techniques like cavity-enhanced polarimetry can significantly improve the sensitivity of these measurements, allowing for the analysis of chiral compounds at trace levels and even in complex mixtures in the gas phase. nih.govchemrxiv.org

Table 2: Key Parameters in Polarimetry

| Parameter | Description |

| Optical Rotation (α) | The angle (in degrees) by which the plane of polarized light is rotated after passing through a chiral sample. anton-paar.com |

| Specific Rotation ([α]) | A standardized measure of optical rotation, specific to a particular chiral compound under defined conditions of temperature, wavelength, solvent, and concentration. pressbooks.publibretexts.org |

| Dextrorotatory (+) | Rotation of the plane of polarized light in a clockwise direction. reddit.com |

| Levorotatory (-) | Rotation of the plane of polarized light in a counter-clockwise direction. reddit.com |

| Enantiomeric Excess (ee) | The percentage excess of one enantiomer over the other in a mixture. |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex samples like pharmaceutical intermediates. numberanalytics.comajrconline.orgchemijournal.com For this compound, the combination of chromatography with mass spectrometry is particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. chemijournal.com For the analysis of primary amines like 1-(2,4-Difluorophenyl)ethanamine, derivatization is often necessary to improve chromatographic peak shape and thermal stability. sigmaaldrich.com This can be achieved by reacting the amine with reagents like trifluoroacetic anhydride (TFAA). sigmaaldrich.com To achieve enantiomeric separation, a chiral stationary phase (CSP) is used in the GC column. nih.govresearchgate.netwiley.com These CSPs, often based on cyclodextrins, create a chiral environment where the two enantiomers have different retention times, allowing for their separation and subsequent detection by the mass spectrometer. wiley.com The MS detector then provides mass spectra for each separated enantiomer, confirming their identity and allowing for the detection of any co-eluting impurities. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. ajrconline.orgoup.com It is particularly well-suited for the analysis of less volatile or thermally labile compounds. saspublishers.com

For the enantiomeric separation of this compound, chiral HPLC is employed. americanpharmaceuticalreview.comnih.gov This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. nih.gov The separated enantiomers then enter the mass spectrometer, typically through an electrospray ionization (ESI) interface, which is well-suited for polar molecules like amines. oup.comosti.gov The MS provides sensitive and specific detection, allowing for accurate quantification and impurity analysis, even in complex matrices. saspublishers.comamericanpharmaceuticalreview.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it a powerful tool for pharmaceutical analysis. americanpharmaceuticalreview.com

The combination of these hyphenated techniques provides a comprehensive analytical workflow for ensuring the identity, purity, and enantiomeric integrity of this compound.

Computational Chemistry and Molecular Modeling Studies of R 1 2,4 Difluorophenyl Ethanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry provides profound insights into the intrinsic properties of molecules. For (R)-1-(2,4-Difluorophenyl)ethanamine, quantum chemical calculations are instrumental in elucidating its electronic structure, conformation, and reactivity, which are fundamental to understanding its behavior in chemical and biological systems.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It is widely employed to determine optimized molecular geometries, energies, and other electronic properties. For this compound, DFT calculations, often using functionals like B3LYP in combination with basis sets such as 6-311++G(d,p), are performed to identify the lowest energy conformation (ground state structure). nih.govnih.gov The conformational analysis involves the systematic variation of rotatable bonds, such as the C-C bond between the ethyl group and the phenyl ring, and the C-N bond, to locate all possible stable conformers on the potential energy surface.

The optimized geometry provides key structural parameters. The calculations reveal that the molecule's stability is governed by a delicate balance of steric and electronic effects. Reactivity descriptors, derived from the conceptual DFT framework, can also be calculated to predict the molecule's chemical behavior.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Illustrative) | Significance |

| Ionization Potential (I) | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 0.5 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 4.0 eV | Resistance to change in electron configuration. |

| Electronegativity (χ) | 4.5 eV | Power to attract electrons. |

| Electrophilicity Index (ω) | 2.53 eV | A measure of electrophilic character. |

These descriptors help in understanding the molecule's propensity to act as an electron donor or acceptor, providing a quantitative basis for its reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy, shape, and distribution of these orbitals are critical in predicting the outcome of chemical reactions. youtube.comyoutube.com

For this compound, the HOMO is typically localized on the nitrogen atom of the primary amine group, which is rich in electron density due to the lone pair of electrons. This characteristic makes the amine group the primary site for nucleophilic attack, donating electrons to an electrophile. youtube.com Conversely, the LUMO is generally distributed over the difluorophenyl ring, which can accept electron density, making it susceptible to nucleophilic attack under certain conditions.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter indicating the molecule's chemical stability and reactivity. nanobioletters.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nanobioletters.com

Table 2: Frontier Molecular Orbital Properties

| Property | Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -9.0 eV | Indicates nucleophilic character (electron-donating). |

| LUMO Energy | -0.8 eV | Indicates electrophilic character (electron-accepting). |

| HOMO-LUMO Gap (ΔE) | 8.2 eV | Suggests high kinetic stability. nanobioletters.com |

FMO analysis is particularly valuable in understanding reaction mechanisms, such as nucleophilic substitutions or additions, where the interaction between the HOMO of the amine and the LUMO of a reaction partner dictates the reaction pathway. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

While quantum mechanics provides a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. frontiersin.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.govmdpi.com

For a flexible molecule like this compound, MD simulations can explore its vast conformational landscape in different environments, such as in various solvents or in the binding pocket of a protein. This is essential for understanding how the molecule adapts its shape to interact with its surroundings. frontiersin.org

In the context of ligand-receptor interactions, MD simulations are a powerful tool to study the binding process of this compound to a biological target, such as an enzyme or a receptor. By simulating the ligand-receptor complex, one can:

Identify the stable binding poses of the ligand.

Characterize the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the complex.

Calculate the binding free energy, which provides a quantitative measure of binding affinity.

These simulations can reveal, for instance, how the amine group forms hydrogen bonds with specific amino acid residues in a receptor's active site, while the difluorophenyl ring engages in hydrophobic or π-stacking interactions. mdpi.com

Prediction of Stereoselectivity in Asymmetric Catalysis

This compound is a chiral amine, often used as a building block or a resolving agent in asymmetric synthesis. Predicting the stereoselectivity of reactions involving such chiral molecules is a significant goal in computational chemistry. nih.gov

Computational models, particularly those based on DFT, are used to study the transition states of stereodetermining steps in asymmetric catalytic reactions. By calculating the activation energies for the pathways leading to the (R) and (S) products, it is possible to predict the enantiomeric excess (ee) of a reaction. The product with the lower activation energy barrier is the one that is formed preferentially. researchgate.net

Data-driven approaches, combining experimental results with computational descriptors, have also emerged as a powerful strategy. nih.gov These holistic models can be trained on datasets of similar reactions to predict the stereochemical outcome for new substrates and catalysts with high accuracy. nih.gov For a reaction involving the formation or use of this compound, such models would analyze parameters related to the steric and electronic properties of the reactants and the catalyst to forecast the enantioselectivity.

Table 3: Hypothetical Transition State Energy Comparison

| Transition State | Relative Energy (kcal/mol) | Predicted Outcome |

| TS leading to (R)-product | 0.0 | Major product |

| TS leading to (S)-product | +2.5 | Minor product |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Profiling

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity and intermolecular interactions. uni-muenchen.denih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically found around electronegative atoms and are favorable sites for electrophilic attack. nih.gov

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are favorable sites for nucleophilic attack. nih.govresearchgate.net

Green Regions: Indicate neutral or near-zero potential.

For this compound, the MEP map would show distinct regions:

A strong negative potential (red) localized around the nitrogen atom of the amine group due to its lone pair of electrons.

Negative potential also associated with the two highly electronegative fluorine atoms on the phenyl ring.

A positive potential (blue) around the hydrogen atoms of the amine group (N-H), making them potential hydrogen bond donors. researchgate.net

This MEP profile is crucial for predicting how the molecule will interact with other molecules, including receptors, solvents, and other reactants, through non-covalent forces like hydrogen bonding and electrostatic interactions. nih.govwolfram.com

Computational Modeling of Chiral Recognition in Resolution Processes

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is often achieved by using a chiral selector that interacts differently with the two enantiomers, forming transient diastereomeric complexes with different stabilities.

Computational modeling plays a vital role in understanding the mechanism of chiral recognition at the molecular level. nih.gov Techniques such as molecular docking and MD simulations are used to model the interaction between the enantiomers of 1-(2,4-Difluorophenyl)ethanamine (B26563) and a chiral selector (e.g., a chiral stationary phase in chromatography, a cyclodextrin (B1172386), or a chiral resolving acid).